molecular formula C23H19ClO3S B6314276 (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid CAS No. 179545-78-9

(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid

Cat. No. B6314276
CAS RN: 179545-78-9
M. Wt: 410.9 g/mol
InChI Key: JXAGDPXECXQWBC-IBGZPJMESA-N
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Description

(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid, also known as 4-Chloro-4'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid, is a naturally occurring compound found in some plants. It is a member of the class of compounds known as phenylthioalkanoic acids and has a wide range of potential applications in the scientific and medical fields.

Mechanism of Action

The mechanism of action of (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid is not yet fully understood. However, it is believed to act in a variety of ways, including as an inhibitor of certain enzymes, as an antioxidant, and as an inhibitor of the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid have yet to be fully elucidated. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the inhibition of the growth of certain bacteria and fungi, and the potential to act as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid in laboratory experiments include its low cost and its availability as a naturally occurring compound. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research into (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid could focus on further elucidating its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the medical and scientific fields. Other potential future directions include exploring its potential use as a pro-drug, its ability to inhibit the growth of certain bacteria and fungi, and its potential to act as an antioxidant.

Synthesis Methods

The synthesis of (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid can be achieved using a variety of methods. One method involves the use of a Grignard reagent to form the desired product. This method involves reacting the Grignard reagent with a chlorobenzene and then adding a sulfur-containing compound to the reaction mixture. The product is then isolated by column chromatography. Other methods, such as the use of a palladium-catalyzed reaction, are also available.

Scientific Research Applications

(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid'-biphenyl-4-yl-2-(phenylthio)methyl-4-oxobutanoic acid has a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an antioxidant. It has also been studied for its potential to inhibit the activity of certain enzymes, such as those involved in the metabolism of fatty acids. Additionally, it has been studied for its potential to act as a pro-drug for the treatment of certain diseases.

properties

IUPAC Name

(2R)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGDPXECXQWBC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-YL)-4-oxo-2-((phenylthio)methyl)butanoic acid

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